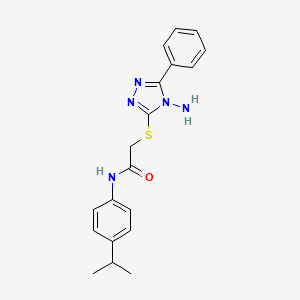

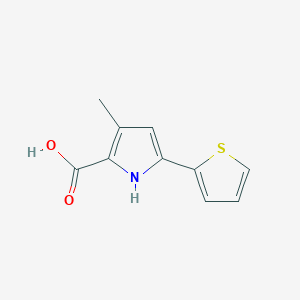

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPP-4 and is a member of the pteridine family of compounds. The purpose of

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of various derivatives and analogs of this compound, exploring their biological activities. For instance, Noubade et al. (2009) reported the synthesis of N-[2-(5-arylsubstituted-1,3,4-oxadiazole-2-yl) phenyl]-2,3-dimethyl benzene amine derivatives, demonstrating the potential for diverse biological activities. These compounds were characterized using IR, 1H NMR, mass spectral data, and elemental analysis, underscoring the importance of chemical characterization in drug development (Noubade et al., 2009).

Antibacterial Activity

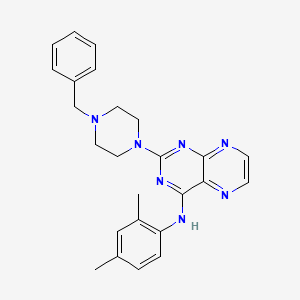

Merugu et al. (2010) conducted a study on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, which demonstrated antibacterial properties. The reactions were carried out under microwave irradiation, and the compounds showed significant activity against various bacterial strains (Merugu et al., 2010).

Cholinesterase and Aβ-Aggregation Inhibitors

Mohamed et al. (2011) identified certain 2,4-disubstituted pyrimidines, including derivatives of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine, as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This study highlights the compound's potential in Alzheimer's disease treatment (Mohamed et al., 2011).

Pteridine Derivatives Synthesis

Tsuzuki and Tada (1986) explored the synthesis of various pteridine derivatives, including 4-alkoxy-1-methylpteridin-2-one and 4-alkylamino-1-methylpteridin-2-one, from diaminomaleonitrile (DAMN). This research underlines the versatility and utility of pteridines in medicinal chemistry (Tsuzuki & Tada, 1986).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). Their study included systematic modifications of the core pyrimidine moiety and demonstrated the compound's potential as an anti-inflammatory agent and in pain models (Altenbach et al., 2008).

Antioxidant and Anti-inflammatory Properties

Pontiki et al. (2015) synthesized a series of N-substituted 2,4-diaminopteridines and evaluated them as antioxidants and inhibitors of soybean lipoxygenase. Their findings indicated strong lipid antioxidant properties and anti-inflammatory activity, suggesting potential therapeutic applications (Pontiki et al., 2015).

properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7/c1-18-8-9-21(19(2)16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEVYKPLTGESMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)